Dapagliflozin Impurity 3

Vue d'ensemble

Description

Dapagliflozin Impurity 3 is a derivative of Dapagliflozin, a medication used along with diet and exercise to improve glycemic control in adults with type 2 diabetes . Dapagliflozin is part of the gliflozin class .

Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms into various metabolites . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms into various metabolites . The specific chemical reactions involving Dapagliflozin Impurity 3 are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Impurity Profiling and Method Development : A study by Ismail, Haroun, & Alahmad (2022) focused on determining the content of organic volatile impurities in Dapagliflozin propandiol monohydrate. This study developed a new method for determining such impurities, which is crucial for ensuring the quality and safety of pharmaceutical products.

Analytical Method for Dapagliflozin and Its Impurities : CarolineGrace, Prabha, & Sivakumar (2019) developed a high-performance liquid chromatographic method for separating and determining Dapagliflozin and its impurities in tablet dosage form. This research is significant for the pharmaceutical industry to maintain drug quality and adherence to regulatory standards (CarolineGrace, Prabha, & Sivakumar, 2019).

Synthesis of Dapagliflozin Impurities for Quality Control : Biao, Sheng, Yue, Yu-xin, Mei-qing, & Chun (2016) synthesized two impurities of Dapagliflozin, including 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone and 5-bromo-2-chloro-2′-ethoxyl diphenylmethane, for quality control purposes. Such studies are essential for the pharmaceutical industry to understand the properties and potential effects of impurities in drugs (Biao et al., 2016).

Pharmacokinetic Modeling in Renal or Hepatic Impairment : A study by van der Walt et al. (2013) focused on the pharmacokinetic modeling of Dapagliflozin and its metabolite Dapagliflozin 3-O-glucuronide in patients with renal or hepatic impairment. This research is crucial for understanding how Dapagliflozin is processed in the body, particularly in patients with compromised renal or hepatic function (van der Walt et al., 2013).

Orientations Futures

There are several future directions for research on Dapagliflozin Impurity 3. These include further studies to understand the biological properties of Impurity 3 and its potential toxicity in humans, development of new analytical methods for the detection and quantification of Impurity 3 in pharmaceutical products.

Relevant Papers The relevant papers retrieved include a study on the degradation behavior of dapagliflozin , a review of its use in patients with type 2 diabetes , and a study on the synthesis of metabolites of dapagliflozin .

Propriétés

IUPAC Name |

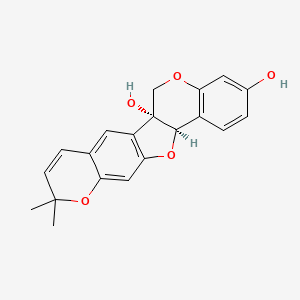

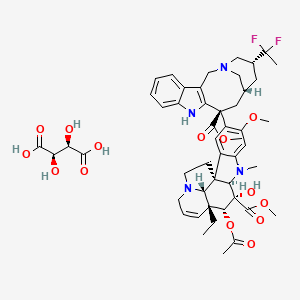

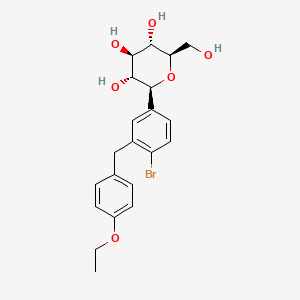

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABOQFANGSVXKK-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapagliflozin Impurity 3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)